molecular formula C6H3BrIN3 B1437235 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 875781-18-3

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Numéro de catalogue B1437235
Numéro CAS: 875781-18-3
Poids moléculaire: 323.92 g/mol
Clé InChI: ZBPXFBHBTCYAQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocycle with the empirical formula C6H3BrIN3. It has a molecular weight of 323.92 . It is used as an organic synthesis intermediate and pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine involves the condensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds . Another method involves the reaction of 3-iodo-1H-pyrazolo pyrazole diazonium salt in a dichloromethane solution, followed by the slow addition of liquid bromine while maintaining a constant temperature of 40°C .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is represented by the SMILES string Brc1cnc2[nH]nc(I)c2c1 . The InChI key is ZBPXFBHBTCYAQS-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Summary of the Application

“5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine, which has been studied for its potential as a TRK inhibitor . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Methods of Application or Experimental Procedures

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The molecular docking study was used to evaluate the binding mode between the compounds and TRKA . The synthesis involved dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF, then heating at 60°C and stirring for 12 hours .

Results or Outcomes

Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Application in Anxiolytic Drugs

Summary of the Application

Pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine”, have been studied for their wide range of pharmacological properties . They are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate .

Methods of Application or Experimental Procedures

The synthesis of these derivatives involves various chemical reactions, including condensation . The exact methods can vary depending on the specific derivative and its intended use.

Application in Treatment of Pulmonary Hypertension

Summary of the Application

“5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine” is part of a drug used for the treatment of pulmonary hypertension called riociguat .

Application in Synthesis of Polycyclic Heterocycles

Summary of the Application

“5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine” can be used in the synthesis of polycyclic heterocycles .

Methods of Application or Experimental Procedures

The synthesis of these polycyclic heterocycles involves various chemical reactions, including condensation . The exact methods can vary depending on the specific derivative and its intended use.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a hazard statement of H302 . It is recommended to handle the compound with care to avoid potential hazards.

Propriétés

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPXFBHBTCYAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660002
Record name 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

CAS RN

875781-18-3
Record name 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875781-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Citations

For This Compound
10
Citations
H Variya, V Panchal, G Patel - Current Chemistry Letters, 2019 - m.growingscience.com
A series of novel 5-Bromo-3-iodo-1H-pyrazolo [3, 4-b] pyridine linked various sulfonamide derivatives 8a-8j poly functionalized were designed and synthesized in moderate to good …
Number of citations: 2 m.growingscience.com
B Pfaffenrot, P Klövekorn, M Juchum, R Selig… - European journal of …, 2021 - Elsevier
Currently, the therapeutic options for treatment of liver failure are very limited. As mitogen-activated protein kinase kinase 4 (MKK4) has recently been identified by in vivo RNAi …
Number of citations: 14 www.sciencedirect.com
CM Park, VB Jadhav, JH Song, S Lee… - Bulletin of the …, 2017 - Wiley Online Library
Maternal embryonic leucine zipper kinase ( MELK ) has been implicated in various cellular processes and is highly upregulated in diverse cancers, then it is thought to be a promising …
Number of citations: 4 onlinelibrary.wiley.com
N Liu, Y Wang, G Huang, C Ji, W Fan, H Li, Y Cheng… - Bioorganic …, 2016 - Elsevier
Five novel 1H-pyrrolo[2,3-b]pyridine or 1H-pyrazolo[3,4-b]pyridine derivatives, with a methylene, sulfur, sulfoxide or cyclopropyl group as a linker, were designed, synthesized and …
Number of citations: 28 www.sciencedirect.com
C Ning, A Tao, J Xu - European Journal of Medicinal Chemistry, 2023 - Elsevier
Combination therapy of kinases inhibitors and chemotherapeutics targeting tubulin dynamics is an important strategy to improve therapeutic efficacy and overcome the resistance to …
Number of citations: 1 www.sciencedirect.com
V Panchal, HH Variya, GR Patel - IJRAR-International Journal of …, 2019 - ijrar.org
A series of novel compounds 2-((5-bromo-1H-pyrazolo [3, 4-b] pyridin-3-yl) thio)-5-(substituted) phenyl-1, 3, 4-oxadiazole OP1-OP9 (Oxadiazole with Pyarazole) and derivatives N-(5-…
Number of citations: 1 ijrar.org
Y Sun, L Wang, Y Sun, J Wang, Y Xue, T Wu… - European Journal of …, 2022 - Elsevier
Polo-like kinase 4 (PLK4) is a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication, and has emerged as a therapeutic target for treating multiple …
Number of citations: 5 www.sciencedirect.com
Y Ma, G Sun, D Chen, X Peng, YL Chen… - Journal of medicinal …, 2015 - ACS Publications
c-Met has emerged as an attractive target for targeted cancer therapy because of its abnormal activation in many cancer cells. To identify high potent and selective c-Met inhibitors, we …
Number of citations: 44 pubs.acs.org
Y Mostinski, GJJE Heynen… - Journal of medicinal …, 2020 - ACS Publications
The tyrosine phosphatase SHP2 controls the activity of pivotal signaling pathways, including MAPK, JAK-STAT, and PI3K-Akt. Aberrant SHP2 activity leads to uncontrolled cell …
Number of citations: 15 pubs.acs.org
DM Klug, EM Mavrogiannaki, KC Forbes… - Journal of medicinal …, 2021 - ACS Publications
Neglected tropical diseases such as human African trypanosomiasis (HAT) are prevalent primarily in tropical climates and among populations living in poverty. Historically, the lack of …
Number of citations: 4 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.